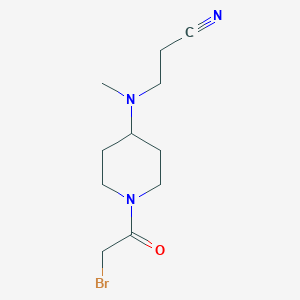
3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile is a complex organic compound that features a piperidine ring, a bromoacetyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromoacetyl Group: The bromoacetyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the bromoacetyl moiety.
Attachment of the Nitrile Group: The nitrile group is introduced through a reaction involving a suitable nitrile precursor and the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the bromoacetyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring or the bromoacetyl group.
Reduction: The primary product of reduction is the corresponding amine.
Substitution: Substitution reactions yield derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrile group may also participate in interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)ethanenitrile
- 4-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)butanenitrile
- 3-((1-(2-Chloroacetyl)piperidin-4-yl)(methyl)amino)propanenitrile
Uniqueness
3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromoacetyl group, in particular, allows for specific interactions that are not possible with other halogenated derivatives.
Properties
Molecular Formula |
C11H18BrN3O |
|---|---|
Molecular Weight |
288.18 g/mol |
IUPAC Name |
3-[[1-(2-bromoacetyl)piperidin-4-yl]-methylamino]propanenitrile |
InChI |
InChI=1S/C11H18BrN3O/c1-14(6-2-5-13)10-3-7-15(8-4-10)11(16)9-12/h10H,2-4,6-9H2,1H3 |
InChI Key |
URVKHMPZIGYVKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C1CCN(CC1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















